molecular formula C19H20O3 B2454570 Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate CAS No. 223410-63-7

Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate

Cat. No.: B2454570
CAS No.: 223410-63-7
M. Wt: 296.366
InChI Key: DDWHUNXNOLEZGV-UHFFFAOYSA-N
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Description

Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate is an organic compound with the molecular formula C19H20O3. It is a derivative of pent-4-enoate, featuring a benzyloxyphenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate can be synthesized through a multi-step process involving the following key steps:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of benzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Esterification: The intermediate is then reacted with methyl 4-pentenoate in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxyphenyl)pent-4-enoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Methyl 2-(4-methoxyphenyl)pent-4-enoate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

Methyl 2-(4-(benzyloxy)phenyl)pent-4-enoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(4-phenylmethoxyphenyl)pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-7-18(19(20)21-2)16-10-12-17(13-11-16)22-14-15-8-5-4-6-9-15/h3-6,8-13,18H,1,7,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWHUNXNOLEZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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